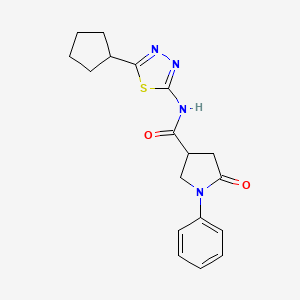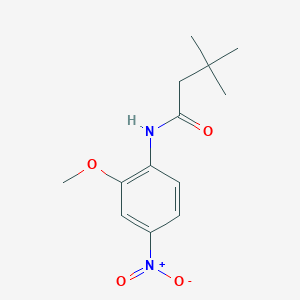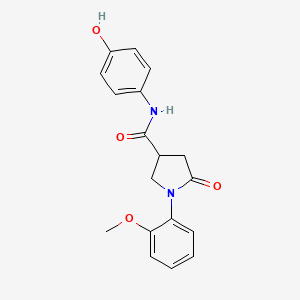
(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan: is a synthetic compound that combines the structural features of a chromenone derivative and an amino acid, L-tryptophan. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan typically involves the following steps:
Synthesis of 4-ethyl-2-oxo-2H-chromen-7-ol: This intermediate can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Formation of 4-ethyl-2-oxo-2H-chromen-7-yl acetate: The hydroxyl group of 4-ethyl-2-oxo-2H-chromen-7-ol is acetylated using acetic anhydride and a base such as pyridine.
Coupling with L-tryptophan: The acetylated chromenone derivative is then coupled with L-tryptophan using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The chromenone moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The carbonyl groups in the chromenone and tryptophan moieties can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Novel Compounds: (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan can be used as a building block for the synthesis of novel compounds with potential biological activities.
Biology
Enzyme Inhibition Studies: This compound can be used to study the inhibition of enzymes that interact with chromenone or tryptophan derivatives.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with unique properties due to the combination of chromenone and tryptophan moieties.
Mecanismo De Acción
The mechanism of action of (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan would depend on its specific biological target. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The chromenone moiety may interact with aromatic amino acids in the active site of enzymes, while the tryptophan moiety may mimic natural substrates or inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- (2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan
- (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-D-tryptophan
- (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-phenylalanine
Uniqueness
- Structural Features : The combination of a chromenone derivative with L-tryptophan is unique and may confer specific biological activities not seen in other compounds.
- Biological Activity : The specific interactions with enzymes or receptors may differ from similar compounds due to the presence of the ethyl group and the L-tryptophan moiety.
Propiedades
Fórmula molecular |
C24H22N2O6 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C24H22N2O6/c1-2-14-10-23(28)32-21-11-16(7-8-18(14)21)31-13-22(27)26-20(24(29)30)9-15-12-25-19-6-4-3-5-17(15)19/h3-8,10-12,20,25H,2,9,13H2,1H3,(H,26,27)(H,29,30)/t20-/m0/s1 |
Clave InChI |
SPWALZPBOHMQGX-FQEVSTJZSA-N |
SMILES isomérico |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
SMILES canónico |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14937922.png)

![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14937932.png)


![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14937957.png)

![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B14937965.png)


![2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B14937994.png)


![3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B14938024.png)
